![molecular formula C23H21N3O6S B2519457 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689753-86-4](/img/no-structure.png)
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
This compound is a thieno[2,3-d]pyrimidine derivative. Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[2,3-d]pyrimidine core, which is substituted at various positions with different functional groups including a 2,4-dimethoxyphenyl group, a 4-nitrobenzyl group, and two methyl groups .Scientific Research Applications
- Pyrazolines, including B4, have demonstrated antibacterial properties in previous studies . Researchers have explored their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics.
- B4 and related pyrazoline derivatives have shown antifungal activity . Investigating their efficacy against fungal pathogens could lead to new antifungal agents.
- Pyrazolines have been investigated for their antiparasitic properties . B4 might exhibit activity against parasites, making it relevant for tropical medicine and neglected diseases.
- Some pyrazolines possess anti-inflammatory properties . B4 could be studied further to understand its impact on inflammatory pathways and potential therapeutic applications.
- B4 and related compounds have been explored for their antidepressant effects . Investigating their impact on neurotransmitter systems could provide insights into novel antidepressant drug development.
- Pyrazolines, including B4, have been evaluated for anticonvulsant activity . Understanding their mechanisms of action may contribute to epilepsy management.
- Oxidative stress plays a role in various diseases. B4’s antioxidant properties could be studied to assess its ability to counteract free radicals and protect cells .
Antibacterial Activity
Antifungal Potential
Antiparasitic Applications
Anti-Inflammatory Effects
Antidepressant Research
Anticonvulsant Properties
Antioxidant Potential
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone to form 3-(2,4-dimethoxyphenyl)-1,3-diphenylpropan-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The final step involves the reaction of this intermediate with 4-nitrobenzyl bromide to form the target compound.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2,4-dimethoxyacetophenone", "thiosemicarbazide", "4-nitrobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as potassium hydroxide to form 3-(2,4-dimethoxyphenyl)-1,3-diphenylpropan-1-one.", "Step 2: Reaction of 3-(2,4-dimethoxyphenyl)-1,3-diphenylpropan-1-one with thiosemicarbazide in the presence of a catalyst such as acetic acid to form 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole.", "Step 3: Reaction of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form the target compound, 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
689753-86-4 |
Product Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C23H21N3O6S |
Molecular Weight |
467.5 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-13-14(2)33-22-20(13)21(27)25(18-10-9-17(31-3)11-19(18)32-4)23(28)24(22)12-15-5-7-16(8-6-15)26(29)30/h5-11H,12H2,1-4H3 |
InChI Key |
ODAXEFGVAFCTFR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
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